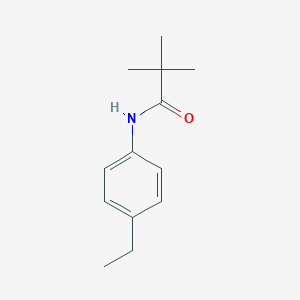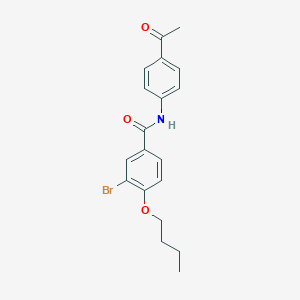
N-(4-ethylphenyl)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-2,2-dimethylpropanamide, also known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It was first developed in the 1980s and has since become a widely used medication due to its effectiveness and low risk of side effects. In recent years, there has been significant research into the synthesis, mechanism of action, and physiological effects of Etodolac.
Wirkmechanismus
The mechanism of action of N-(4-ethylphenyl)-2,2-dimethylpropanamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. This compound specifically targets COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, this compound reduces inflammation and pain without affecting the production of beneficial prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the reduction of inflammation and pain, and the modulation of immune function. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, this compound has been shown to have a low risk of side effects, making it a safe and effective treatment option for many patients.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethylphenyl)-2,2-dimethylpropanamide has a number of advantages for use in lab experiments, including its well-established mechanism of action, low risk of side effects, and availability in both oral and injectable forms. However, there are also limitations to its use, including the need for careful control of dosing and the potential for interactions with other drugs or experimental conditions.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(4-ethylphenyl)-2,2-dimethylpropanamide, including the development of new formulations or delivery methods, the investigation of its effects on different types of pain and inflammation, and the exploration of its potential for use in the treatment of other conditions. Additionally, there is ongoing research into the mechanisms of pain and inflammation, which may lead to new insights into the use of this compound and other NSAIDs in the future.
Synthesemethoden
The synthesis of N-(4-ethylphenyl)-2,2-dimethylpropanamide involves several steps, starting with the condensation of 4-ethylphenol with methacrylic acid to form 4-ethylphenyl methacrylate. This is then reacted with dimethylamine to form N,N-dimethyl-4-ethylphenylmethacrylamide, which is subsequently cyclized to form this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-ethylphenyl)-2,2-dimethylpropanamide has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of prostaglandins, which are key mediators of inflammation and pain. This makes it an effective treatment for a wide range of conditions, including arthritis, menstrual cramps, and postoperative pain. In addition to its clinical applications, this compound has also been used in scientific research to investigate the mechanisms of pain and inflammation.
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
N-(4-ethylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H19NO/c1-5-10-6-8-11(9-7-10)14-12(15)13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) |
InChI-Schlüssel |
UQADKRNWYXDOOZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)(C)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B250484.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea](/img/structure/B250485.png)
![N,N-diethyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B250486.png)
![Methyl 3-[(morpholin-4-ylcarbonothioyl)carbamoyl]benzoate](/img/structure/B250487.png)
![3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250488.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B250492.png)
![N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250494.png)
![N-{3-[(anilinocarbothioyl)amino]phenyl}propanamide](/img/structure/B250495.png)
![2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B250496.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B250499.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250500.png)

![4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B250505.png)

